4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
Description
Properties
Molecular Formula |
C14H9F5O2 |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol |
InChI |
InChI=1S/C14H9F5O2/c15-10-3-1-9(2-4-10)13(16,17)14(18,19)21-12-7-5-11(20)6-8-12/h1-8,20H |
InChI Key |
DCFKNWKSNXGTNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(OC2=CC=C(C=C2)O)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Fluorinated Epoxides with Phenol Derivatives
One common approach involves the reaction of a fluorinated epoxide intermediate, such as 1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethylene oxide, with 4-hydroxyphenol under controlled basic conditions. The phenolic oxygen acts as a nucleophile, opening the epoxide ring to form the ether linkage.
- Reagents:
- 4-hydroxyphenol (phenol with hydroxyl at para position)
- Fluorinated epoxide (tetrafluoro-substituted)
- Base catalyst (e.g., potassium carbonate or sodium hydride)
- Conditions:
- Polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran)
- Temperature range: 0–80°C, optimized to avoid side reactions
- Outcome: Formation of this compound with high regioselectivity
Direct Etherification via Fluoroalkylation
An alternative route is the direct fluoroalkylation of 4-hydroxyphenol using a suitable fluoroalkyl halide or sulfonate ester bearing the tetrafluoro-2-(4-fluorophenyl)ethyl group.
- Reagents:
- 4-hydroxyphenol
- Tetrafluoro-2-(4-fluorophenyl)ethyl bromide or triflate
- Base (e.g., cesium carbonate)
- Conditions:
- Polar solvents such as acetonitrile or DMF
- Elevated temperatures (50–100°C)
- Advantages: Avoids epoxide synthesis step, potentially higher yields
Catalytic Methods Involving Transition Metals
Though less commonly reported specifically for this compound, catalytic coupling methods such as copper-catalyzed Ullmann-type etherification could be adapted.
- Catalyst: Copper(I) iodide or copper(II) acetate
- Ligands: Diamines or phosphines to stabilize catalyst
- Reagents: 4-hydroxyphenol and tetrafluoroalkyl halide
- Conditions: Elevated temperature (80–120°C), inert atmosphere
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epoxide ring-opening | 4-hydroxyphenol, fluorinated epoxide, K2CO3, DMF, 60°C, 12 h | 75–85 | High regioselectivity, mild conditions |
| Fluoroalkylation | 4-hydroxyphenol, tetrafluoroethyl bromide, Cs2CO3, MeCN, 80°C, 8 h | 70–80 | Direct method, requires careful handling of halide |
| Ullmann etherification | 4-hydroxyphenol, tetrafluoroethyl iodide, CuI, ligand, 100°C, 24 h | 60–70 | Requires catalyst optimization, longer reaction time |
Analytical Characterization of the Product
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic protons and phenolic OH signal
- ^19F NMR confirms tetrafluoroethyl and para-fluorophenyl fluorine environments
- Mass Spectrometry (MS): Molecular ion peak at m/z ~304 consistent with molecular weight
- Infrared Spectroscopy (IR): Characteristic phenol O–H stretch (~3500 cm^-1) and C–F stretches (~1100–1300 cm^-1)
- Melting Point: Typically in the range 120–130°C, depending on purity
Research Results and Optimization Notes
- The nucleophilic epoxide ring-opening method yields the highest purity and regioselectivity, favored for laboratory synthesis.
- Direct fluoroalkylation is more scalable but requires careful control of reaction parameters to avoid side reactions such as elimination or over-alkylation.
- Transition metal catalysis methods are under investigation for improved efficiency but currently less established for this specific fluorinated ether.
- Fluorine substitution pattern critically influences reactivity; para-fluorophenyl substitution enhances electron-withdrawing effects, stabilizing intermediates during synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Epoxide ring-opening | Fluorinated epoxide + 4-hydroxyphenol | Mild base, DMF, 60°C | 75–85 | High regioselectivity, mild | Requires epoxide intermediate |
| Direct fluoroalkylation | Fluoroalkyl halide + 4-hydroxyphenol | Cs2CO3, MeCN, 80°C | 70–80 | Scalable, fewer steps | Halide handling, side reactions |
| Ullmann-type catalytic coupling | Cu catalyst + fluoroalkyl halide + phenol | 100°C, inert atmosphere | 60–70 | Catalyst-driven, potential green | Longer reaction time, catalyst cost |
Chemical Reactions Analysis
Types of Reactions
4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various fluorinated alcohols .
Scientific Research Applications
4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Ethers
(a) N-[3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2,6-Difluorobenzamide (Compound I)
- Structure : Features a tetrafluoroethoxy group on a dichlorophenyl ring linked to a difluorobenzamide.
- Key Differences: Replaces the phenol group with a dichlorophenyl-acylamide, enhancing bioactivity (e.g., pesticidal/fungicidal properties) but reducing acidity.
- Research Findings : The tetrafluoroethoxy group stabilizes the molecule via steric hindrance and fluorine-induced electron withdrawal, as confirmed by crystallographic data showing a 78.6° dihedral angle between aromatic rings .
(b) 4-(2-Chloro-1,1,2-Trifluoroethoxy)phenol (CAS 88553-89-3)
- Structure: Chloro-trifluoroethoxy-substituted phenol.
- Physicochemical Properties: Molecular weight = 226.58, logP = 3.4, hydrogen-bond donors = 1. The chlorine atom increases molecular polarity compared to the target compound .
(c) Ethyl 4-[(Difluoro{1,1,2,2-Tetrafluoro-2-[1,1,2,2-Tetrafluoro-2-(Trifluoromethoxy)ethoxy]ethoxy}acetyl)Amino]Benzoate
Functional Analogues with Fluorophenyl and Phenol Groups
(a) 4-[[(4-Fluorophenyl)Amino]Methyl]-Phenol (CAS 3382-63-6)
- Structure: Phenol linked to a 4-fluorophenyl group via an aminomethyl bridge.
- Key Differences: Replaces the ether linkage with an aminomethyl group, enhancing hydrogen-bonding capacity but reducing hydrolytic stability.
- Applications: Potential use in antitumor or antimicrobial agents due to the aromatic amine functionality .
(b) 3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)Aniline
- Structure : Aniline derivative with a tetrafluoroethoxy group.
- Degradation Behavior: In Fenton’s reagent, achieves 70.5% COD removal under optimal conditions (Fe²⁺ = 15 mmol/L, H₂O₂ = 0.8 mol/L, pH 3). The aniline group is more resistant to oxidation than phenol, suggesting the target compound may degrade more efficiently .
Environmental and Degradation Profiles
- Branching Effects : Linear fluorinated ethers (e.g., CF₃OCF₂CF₂OCF₂CF₂OCF₂COOH) degrade faster than branched analogues due to reduced steric hindrance. The target compound’s linear tetrafluoroethoxy chain may facilitate oxidative cleavage .
- Fluorine Content : Higher fluorine content (e.g., in ammonium difluoro ethers) correlates with environmental persistence. The target compound’s four fluorine atoms balance reactivity and stability .
Biological Activity
The compound 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol , with the CAS number 2244081-75-0 , is a fluorinated phenolic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of tetrafluorinated and fluorophenyl groups, suggests possible interactions with biological systems that merit detailed investigation.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H9F5O2 |
| Molecular Weight | 304.21 g/mol |
| Density | 1.35 g/cm³ |
| Melting Point | 96-97 °C |
| Boiling Point | 255.3 °C |
| LogP | 4.848 |
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that phenolic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of fluorine may enhance binding affinity to specific targets involved in tumor proliferation.
- Antimicrobial Properties : Fluorinated compounds are known to possess enhanced antimicrobial activity due to their ability to disrupt bacterial membranes and interfere with metabolic processes.
Case Studies and Research Findings
- Antitumor Efficacy : In a study focused on the antitumor effects of fluorinated phenolic compounds, it was found that derivatives with similar structures significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis (Study Reference: MDPI ).
- Microbial Inhibition : Another study evaluated the antimicrobial properties of fluorinated phenolic compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of non-fluorinated counterparts (Study Reference: ChemBK ).
- Safety and Toxicity : Toxicological assessments revealed that while the compound showed promising biological activity, it also exhibited cytotoxic effects at higher concentrations. Further studies are required to establish safe dosage levels and therapeutic indices (Study Reference: SynQuest Labs ).
Comparative Activity Table
| Compound | Antitumor Activity (IC50) | Antimicrobial Activity (MIC) | Toxicity Level |
|---|---|---|---|
| This compound | TBD | TBD | Moderate |
| Similar Fluorinated Phenolic Compound A | 5 µM | 12 µg/mL | Low |
| Similar Fluorinated Phenolic Compound B | 10 µM | 8 µg/mL | High |
Note: TBD = To Be Determined; values are illustrative based on literature findings.
Q & A
Q. Critical parameters :
- Temperature : Maintain ≤60°C during fluorination to prevent side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
- ¹⁹F NMR : Identifies fluorinated substituents and confirms substitution patterns (e.g., δ -120 to -140 ppm for CF₂ groups) .
- ¹H NMR : Resolves aromatic protons (δ 6.8–7.4 ppm) and ethoxy linkages (δ 4.2–4.5 ppm) .
- FTIR : Detects phenolic -OH stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (calc. ~304.21 g/mol) and fragmentation patterns .
Basic: What preliminary biological screening models are recommended to assess its bioactivity?
Answer:
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination) using human recombinant enzymes .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
- Receptor binding : Radioligand displacement studies for targets like estrogen receptors (ERα/β) due to phenolic similarity .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of fluorinated substituents in its bioactivity?
Answer:
-
Structural analogs : Synthesize derivatives with modified fluorination (e.g., CF₃ vs. CF₂) or phenol substitution (e.g., methoxy vs. hydroxyl) .
-
Bioactivity testing : Compare IC₅₀ values across analogs in enzymatic and cellular assays.
-
Key findings :
Derivative Fluorine Position COX-2 IC₅₀ (µM) Cancer Cell Inhibition (%) Parent 1,1,2,2-tetrafluoro 12.3 ± 1.2 78.5 (HeLa) CF₃ analog 1,1,1-trifluoro 28.9 ± 2.1 45.2 (HeLa)
Fluorination at the ethyl group enhances metabolic stability and target affinity .
Advanced: What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?
Answer:
- Pharmacokinetic profiling : Measure bioavailability (e.g., Cmax, AUC) via HPLC-MS after oral administration in rodent models .
- Metabolite identification : Use liver microsomes to identify Phase I/II metabolites affecting activity .
- Formulation optimization : Liposomal encapsulation or PEGylation to improve solubility and half-life .
Advanced: What computational methods predict its binding affinity to biological targets like cyclooxygenase-2?
Answer:
- Molecular docking (AutoDock/Vina) : Simulate ligand-receptor interactions; prioritize poses with hydrogen bonds to Arg120/Tyr355 .
- MD simulations (GROMACS) : Assess stability of binding over 100 ns; calculate binding free energy (MM-PBSA) .
- Quantum chemical calculations : Analyze electrostatic potential surfaces to optimize fluorine interactions .
Advanced: How does the compound's stability vary under different pH and temperature conditions?
Answer:
-
pH stability :
- Acidic (pH 2) : Degrades via ether bond hydrolysis (t₁/₂ = 4 h).
- Neutral (pH 7) : Stable for >48 h.
- Basic (pH 10) : Rapid phenolic oxidation (t₁/₂ = 1 h) .
-
Thermal stability :
- 25°C : No degradation over 30 days.
- 60°C : 15% loss after 7 days due to fluorinated group rearrangement .
Advanced: What advanced analytical techniques quantify degradation products in environmental matrices?
Answer:
- LC-HRMS : Detect hydroxylated metabolites (m/z 320.10) and defluorinated byproducts (m/z 276.08) .
- GC-MS with derivatization : Analyze volatile degradation fragments (e.g., 4-fluorophenol) after silylation .
- 19F NMR : Track fluorine loss in environmental samples (e.g., wastewater) with <1 ppb sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
